molecular formula C16H17NO2 B495444 N-benzyl-3-ethoxybenzamide

N-benzyl-3-ethoxybenzamide

Cat. No.: B495444
M. Wt: 255.31g/mol
InChI Key: XBFCTNXNFWSLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-3-ethoxybenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and an ethoxy substituent at the 3-position of the aromatic ring. Such compounds are typically synthesized via amidation reactions between substituted benzoyl chlorides and amines, as seen in related syntheses ().

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

IUPAC Name

N-benzyl-3-ethoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-2-19-15-10-6-9-14(11-15)16(18)17-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

XBFCTNXNFWSLGE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between N-benzyl-3-ethoxybenzamide and analogous compounds:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Applications Evidence ID
This compound (Target) -NH-Benzyl, 3-OCH₂CH₃ ~269.3* High lipophilicity; potential bioactivity N/A
N-(2-Chlorobenzyl)-3-ethoxybenzamide (Analog) 2-Cl-Benzyl, 3-OCH₂CH₃, sulfone group ~406.9 Enhanced steric/electronic effects; possible pharmacological use
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide -N(CH₃)₂, 3-OH, 4-OCH₃ ~195.2 Hydrogen bonding capacity; solubility in polar solvents
N-(2-Ethylhexyl)benzamide -NH-(2-Ethylhexyl) ~233.4 High lipophilicity; uncharacterized toxicity
N-(4-Hydroxy-3-methoxybenzyl)benzamide 4-OH, 3-OCH₃ on benzyl group ~273.3 Antioxidant potential; crystallographic data

*Calculated based on C₁₆H₁₇NO₂.

Electronic and Steric Effects

  • Ethoxy vs. Methoxy/Propoxy : The ethoxy group in the target compound provides moderate electron-donating effects and greater steric bulk compared to methoxy (-OCH₃) or propoxy (-OCH₂CH₂CH₃) groups in analogs (). This may reduce reactivity in electrophilic aromatic substitution but enhance stability in hydrophobic environments.
  • Benzyl vs.

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